6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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Overview
Description
6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivativesThe presence of the methoxyphenyl group and the thiazole ring system contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Formation of the imidazo[2,1-b][1,3]thiazole core: The thiazole intermediate is then reacted with an appropriate aldehyde and ammonium acetate to form the imidazo[2,1-b][1,3]thiazole core.
Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group through an amide coupling reaction using a suitable coupling reagent such as EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Biology: The compound is used as a probe to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
- 6-(3,5-difluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
- 6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Uniqueness
6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and selectivity towards specific molecular targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-(4-methyl-1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-10-8-24-16(18-10)20-15(22)14-9-25-17-19-13(7-21(14)17)11-4-3-5-12(6-11)23-2/h3-9H,1-2H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWUGINYXOMSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC3=NC(=CN23)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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